molecular formula C13H19NO4S B2375974 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 887833-56-9

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2375974
CAS No.: 887833-56-9
M. Wt: 285.36
InChI Key: CWOMZYRDKOKIHC-UHFFFAOYSA-N
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Description

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C13H19NO4S It is known for its unique structure, which includes a tetrahydrothiophene ring and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxybenzyl Group: This step involves the alkylation of the tetrahydrothiophene ring with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The dimethoxybenzyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The tetrahydrothiophene ring can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)tetrahydrothiophen-3-amine: Lacks the 1,1-dioxide functionality.

    N-(3,4-dimethoxybenzyl)thiophen-3-amine: Contains a thiophene ring instead of a tetrahydrothiophene ring.

    N-(3,4-dimethoxybenzyl)tetrahydrothiophen-3-amine sulfoxide: Contains a sulfoxide group instead of a 1,1-dioxide.

Uniqueness

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both the dimethoxybenzyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-17-12-4-3-10(7-13(12)18-2)8-14-11-5-6-19(15,16)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOMZYRDKOKIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCS(=O)(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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